molecular formula C18H11F3N2O4 B2606869 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1171472-74-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2606869
CAS No.: 1171472-74-4
M. Wt: 376.291
InChI Key: YACOHJAWNWTXPA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a trifluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the isoxazole ring and the trifluorophenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing properties of the functional groups present. For example, the trifluorophenyl group is a strong electron-withdrawing group, which could make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluorophenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Evaluation in Corrosion Inhibition

  • Research by Yıldırım & Çetin (2008) focused on synthesizing acetamide derivatives, including compounds similar to the queried chemical, for corrosion inhibition. These compounds showed promising inhibition efficiencies in both acidic and oil mediums, suggesting potential applications in protecting materials from corrosion (Yıldırım & Çetin, 2008).

Role in Synthesis of Pharmacologically Active Compounds

  • Khodot & Rakitin (2022) discussed the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for preparing various pharmacologically active derivatives. This underscores the role of such compounds in developing new pharmaceuticals (Khodot & Rakitin, 2022).

Antitumor Activity

  • A study by Yurttaş et al. (2015) evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity, highlighting the potential of acetamide-based compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Spectroscopic and Quantum Mechanical Studies

  • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs. These studies are crucial for understanding the physical and chemical properties of such compounds, which can be applied in various scientific fields (Mary et al., 2020).

Antibacterial Evaluation

  • Research by Rezki (2016) on benzothiazole nucleus-bearing acetamides demonstrated significant antibacterial activities, suggesting potential use in combating bacterial infections (Rezki, 2016).

Synthesis and Evaluation as Anticonvulsants

  • Nath et al. (2021) synthesized and evaluated indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. This illustrates the application of similar compounds in the development of new treatments for epilepsy (Nath et al., 2021).

Antioxidant Evaluation

  • Basta et al. (2017) studied benzimidazole derivatives as antioxidants for oil, indicating the potential of acetamide derivatives in enhancing the stability of industrial products (Basta et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its reactivity, or optimizing its synthesis .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-11-2-3-12(18(21)17(11)20)22-16(24)7-10-6-14(27-23-10)9-1-4-13-15(5-9)26-8-25-13/h1-6H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACOHJAWNWTXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=C(C(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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